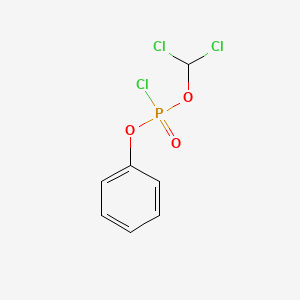

Isopropyl Phenyl Phosphorochloridate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6Cl3O3P |

|---|---|

Molecular Weight |

275.4 g/mol |

IUPAC Name |

[chloro(dichloromethoxy)phosphoryl]oxybenzene |

InChI |

InChI=1S/C7H6Cl3O3P/c8-7(9)13-14(10,11)12-6-4-2-1-3-5-6/h1-5,7H |

InChI Key |

RTCIUUGKMJSUPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(OC(Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Isopropyl Phenyl Phosphorochloridate

Conventional Routes for Phosphorochloridate Synthesis

Traditional methods for the preparation of unsymmetrical phosphorochloridates like isopropyl phenyl phosphorochloridate typically involve multi-step processes that rely on readily available phosphorus-based starting materials. These routes often require careful control of reaction conditions to achieve desired product selectivity and yield.

Direct Chlorination of Corresponding Phosphites

One of the most common and established methods for the synthesis of phosphorochloridates is the chlorination of the corresponding phosphite (B83602) esters. In the case of this compound, this would involve the initial preparation of isopropyl phenyl phosphite, which is then oxidized and chlorinated in a subsequent step.

The synthesis of the precursor, isopropyl phenyl phosphite, can be achieved through the reaction of phosphorus trichloride (B1173362) with a mixture of isopropanol (B130326) and phenol (B47542). The reaction stoichiometry and conditions must be carefully controlled to favor the formation of the mixed ester over the symmetrical diisopropyl or diphenyl phosphites. The reaction typically proceeds in the presence of a base, such as a tertiary amine, to neutralize the hydrogen chloride byproduct.

Once the isopropyl phenyl phosphite is obtained, it is then subjected to a chlorination reaction. A variety of chlorinating agents can be employed for this transformation. N-chlorosuccinimide (NCS) is a notable example of a milder and more environmentally benign chlorinating agent that has been used for the chlorination of H-phosphinates and H-phosphonates with high yield and selectivity. researchgate.net The reaction converts the P(III) center of the phosphite to a P(V) center, with the concomitant formation of the P-Cl bond.

Table 1: Representative Reaction Parameters for the Chlorination of Phosphites

| Parameter | Value/Condition |

| Starting Material | Isopropyl Phenyl Phosphite |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) |

| Solvent | Dichloromethane (B109758) (CH₂Cl₂) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-3 hours |

| Work-up | Filtration, washing, and solvent evaporation |

Note: This data is representative of typical conditions for this type of reaction and may require optimization for the specific synthesis of this compound.

Reaction of Phenols and Isopropanol with Phosphorus Oxychloride Derivatives

An alternative and widely used approach involves the sequential reaction of a phosphorus oxychloride derivative with phenol and isopropanol. A common starting material for this route is phenyl phosphorodichloridate (C₆H₅OPOCl₂). lookchem.com This intermediate is synthesized by reacting phosphorus oxychloride (POCl₃) with phenol.

The phenyl phosphorodichloridate is then reacted with isopropanol in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to yield this compound. The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product. The order of addition of the alcohols can be varied, but starting with the less reactive alcohol (phenol) to form the dichloridate is often preferred to control the selectivity of the reaction. A similar approach has been demonstrated in the synthesis of a phosphoramidating reagent where phenyl dichlorophosphate (B8581778) was reacted sequentially with L-alanine isopropyl ester and then pentafluorophenol. nih.gov

Table 2: Typical Reagents and Conditions for Synthesis from Phenyl Phosphorodichloridate

| Reagent/Condition | Description |

| Phosphorus Source | Phenyl Phosphorodichloridate |

| Alcohol | Isopropanol |

| Base | Triethylamine |

| Solvent | Anhydrous Dichloromethane |

| Temperature | -78 °C to room temperature |

| Byproduct | Triethylammonium hydrochloride |

Note: The conditions presented are based on analogous reactions and serve as a general guideline.

Modifications and Optimized Preparative Procedures

Over the years, various modifications and optimizations of these conventional routes have been developed to improve yields, reduce reaction times, and simplify purification procedures. For instance, in the synthesis of diphenyl phosphorochloridate, the use of a catalyst has been shown to inhibit the formation of the triphenyl phosphate (B84403) byproduct, thus increasing the yield of the desired product. google.com Similar catalytic approaches could potentially be applied to the synthesis of this compound to enhance its purity and yield.

Optimization of reaction parameters such as temperature, solvent, and the choice of base can also have a significant impact on the outcome of the synthesis. For example, the use of a non-participating, sterically hindered base can minimize side reactions. Furthermore, purification techniques such as vacuum distillation or column chromatography are often necessary to isolate the product in high purity, as phosphorochloridates can be sensitive to hydrolysis.

Emerging Synthetic Approaches for this compound

In line with the growing emphasis on sustainable chemistry, new synthetic strategies are being explored for the preparation of organophosphorus compounds, including phosphorochloridates. These emerging approaches aim to address the limitations of conventional methods, such as the use of hazardous reagents and the generation of significant waste.

Catalytic Strategies in Phosphorochloridate Formation

Catalysis offers a powerful tool for developing more efficient and selective synthetic methods. While specific catalytic strategies for this compound are not extensively documented, related research in organophosphorus chemistry points towards potential avenues. For example, the use of catalysts in the phosphorylation of phenols with phosphorus oxychloride can improve the selectivity for the desired phosphorodichloridate intermediate. google.com

Furthermore, catalytic methods for the formation of P-O bonds are an active area of research. These could potentially be adapted for the synthesis of mixed phosphites, the precursors to phosphorochloridates. The development of catalysts that can facilitate the direct and selective reaction of PCl₃ with a stoichiometric mixture of phenol and isopropanol would represent a significant advancement.

Green Chemistry Principles in Synthesis Design

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. In the context of this compound synthesis, several principles are particularly relevant.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This would favor addition reactions over substitution reactions that generate stoichiometric byproducts.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives, and substituting toxic reagents with less hazardous ones. The use of N-chlorosuccinimide as a chlorinating agent is an example of this principle in practice. researchgate.net

Catalysis: The use of catalytic reagents in small amounts is preferred over stoichiometric reagents to minimize waste.

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.

One emerging technology that aligns with green chemistry principles is microflow synthesis. A study on the microflow synthesis of unsymmetrical H-phosphonates demonstrated rapid and mild reaction conditions, avoiding the need for excess reagents and intermediate purification. This technology could potentially be adapted for the synthesis of the isopropyl phenyl phosphite precursor, offering a more sustainable and efficient manufacturing process.

Scalability Considerations for Research Applications

The synthesis of this compound on a laboratory scale, particularly for research applications requiring gram-scale quantities, involves several critical considerations to ensure safety, yield, and purity. The predominant synthetic route proceeds via the controlled reaction of phenyl phosphorodichloridate with isopropanol. The scalability of this process is contingent upon careful management of reaction conditions, stoichiometry, and purification methods.

A common laboratory-scale synthesis involves the dropwise addition of isopropanol to a solution of phenyl phosphorodichloridate in an inert solvent, often in the presence of a tertiary amine base like triethylamine to scavenge the hydrochloric acid (HCl) byproduct. While straightforward in principle, scaling this reaction from millimole to multi-gram quantities introduces challenges.

Key Scalability Factors:

Exothermic Reaction Control: The reaction between phenyl phosphorodichloridate and isopropanol is exothermic. On a larger scale, efficient heat dissipation is crucial to prevent temperature spikes, which can lead to side reactions and the formation of undesired byproducts such as diisopropyl phenyl phosphate. The use of a jacketed reactor and controlled addition rates of the alcohol are recommended for effective temperature management.

Stoichiometric Precision: Maintaining a precise 1:1 molar ratio of reactants is vital. An excess of isopropanol will inevitably lead to the formation of the di-substituted phosphate ester, complicating purification. Conversely, an excess of phenyl phosphorodichloridate will result in its presence in the final product. Accurate measurement and delivery of reagents are paramount as the scale increases.

Byproduct Management: The formation of triethylamine hydrochloride as a salt precipitate is a significant consideration. As the reaction scale increases, the volume of this salt can become substantial, potentially leading to thick slurries that are difficult to stir efficiently. This can cause localized overheating and incomplete reaction. Adequate solvent volume and vigorous mechanical stirring are necessary to maintain a mobile reaction mixture. Subsequent filtration to remove the salt must be performed under anhydrous conditions to prevent hydrolysis of the phosphorochloridate product.

Purification Challenges: Purifying this compound on a larger scale typically requires vacuum distillation. The compound's thermal stability must be considered to avoid decomposition at elevated temperatures. For research applications where high purity is essential, fractional distillation may be necessary to separate the desired product from any remaining starting materials or the di-substituted byproduct. The moisture-sensitive nature of the product demands that all glassware and equipment be thoroughly dried and the distillation performed under an inert atmosphere.

The following table summarizes key parameters and challenges associated with scaling the synthesis of this compound for research purposes.

| Parameter | Small Scale (mmol) Considerations | Larger Research Scale (gram) Considerations | Mitigation Strategy |

|---|---|---|---|

| Reactants | Phenyl Phosphorodichloridate, Isopropanol, Triethylamine | Phenyl Phosphorodichloridate, Isopropanol, Triethylamine | Ensure high purity of starting materials to avoid side reactions. |

| Stoichiometry | 1:1:1 molar ratio is critical. Minor excesses are manageable. | Strict adherence to 1:1 alcohol to dichloridate ratio is crucial to prevent byproduct formation. | Use of calibrated addition funnels or syringe pumps for precise reagent delivery. |

| Temperature Control | Typically managed with an ice bath (0 °C). | Exotherm can be significant. Requires efficient heat dissipation. | Use of a jacketed reactor with a circulating chiller and controlled, slow addition of isopropanol. |

| Byproduct Removal | Filtration of triethylamine hydrochloride salt is straightforward. | Increased salt volume can create a thick, difficult-to-stir slurry. | Ensure sufficient solvent volume for a mobile slurry and use of mechanical overhead stirring. Filtration must be done under inert atmosphere. |

| Purification | Purification via flash chromatography might be feasible but risks hydrolysis. | Vacuum distillation is the preferred method for purification and solvent removal. | Use fractional distillation for high purity. Ensure all equipment is dry and operate under high vacuum to minimize thermal stress. |

| Yield | Typically moderate to good, depending on conditions and purification. | Yield can be impacted by incomplete reaction or losses during workup and distillation. | Optimize reaction time and temperature; ensure efficient transfer and handling of the moisture-sensitive product. |

The successful scaling of this synthesis for research applications hinges on a systematic approach that anticipates these challenges. Proper equipment and adherence to anhydrous techniques are fundamental to achieving a good yield of high-purity this compound.

Reaction Pathways and Mechanistic Investigations of Isopropyl Phenyl Phosphorochloridate

Nucleophilic Substitution Reactions at the Phosphoryl Center

Nucleophilic substitution at the phosphoryl center of Isopropyl Phenyl Phosphorochloridate is the cornerstone of its reactivity. These reactions typically proceed through a concerted bimolecular nucleophilic substitution (SN2) mechanism. This pathway is characterized by the simultaneous formation of a bond with the incoming nucleophile and the cleavage of the bond with the leaving group, passing through a trigonal bipyramidal transition state.

Detailed Kinetic Studies of Aminolysis and Alcoholysis

Kinetic investigations into the aminolysis and alcoholysis of phosphorochloridates provide crucial insights into their reaction mechanisms. While specific kinetic data for this compound is not extensively documented in publicly accessible literature, comprehensive studies on analogous compounds, such as aryl phenyl chlorophosphates and diisopropyl phosphorochloridate, offer a robust framework for understanding its behavior.

Kinetic studies of the reactions of aryl phenyl chlorothiophosphates with substituted anilines in acetonitrile (B52724) have shown that these reactions proceed via a concerted SN2 mechanism. nih.gov This is supported by the negative values of the cross-interaction constant (ρXY), which indicate a significant degree of bond formation in the transition state. nih.gov For instance, the ρXY values for the aminolysis of aryl phenyl chlorothiophosphates were found to be -0.22 and -0.50, respectively, for two different series of substrates. nih.gov

Furthermore, primary kinetic isotope effects (kH/kD) involving deuterated aniline (B41778) nucleophiles have been measured to be in the range of 1.10 to 1.46. nih.gov These values suggest a mechanism where the N-H bond is partially broken in the transition state, consistent with a concerted pathway. Both front-side and back-side nucleophilic attacks have been proposed, with the back-side attack leading to a trigonal bipyramidal pentacoordinate transition state being the more common pathway. nih.gov

Analysis of Reaction Rates and Rate Constants

For example, kinetic studies on the aminolysis of phenyl-substituted phenyl chlorophosphates in acetonitrile have been conducted. psu.edu The reactions of these compounds with anilines are characterized by small activation enthalpies (ΔH‡) ranging from 1.6 to 9.7 kcal mol-1 and large negative activation entropies (ΔS‡) from -43 to -65 e.u. psu.edu These values are indicative of a highly ordered, associative transition state, which is a hallmark of the SN2 mechanism. The inverse secondary kinetic isotope effects (kH/kD = 0.61–0.87) further support an associative transition state where the N-H bond becomes more constrained. psu.edu

Table 1: Representative Kinetic Data for the Aminolysis of Phenyl Substituted Phenyl Chlorophosphates with Anilines in Acetonitrile at 55.0 °C

| Substituent (Y) in Substrate | Nucleophile (X) | k₂ (× 10³ M⁻¹s⁻¹) | ΔH‡ (kcal mol⁻¹) | -ΔS‡ (e.u.) |

| H | p-OCH₃ | 15.8 | 6.2 | 52 |

| H | p-CH₃ | 8.91 | 7.1 | 49 |

| H | H | 3.16 | 8.3 | 46 |

| p-Cl | p-OCH₃ | 44.7 | 4.8 | 53 |

| p-Cl | p-CH₃ | 25.1 | 5.7 | 50 |

| p-Cl | H | 8.91 | 6.9 | 47 |

Data extrapolated from studies on analogous compounds. psu.edu

Solvent Effects on Reaction Mechanisms and Transition States

The choice of solvent plays a critical role in the mechanism and rate of nucleophilic substitution reactions at the phosphoryl center. The solvolysis of related compounds, such as isopropyl chlorothioformate, has been studied to understand these effects. The application of the extended Grunwald-Winstein equation to the solvolysis of isopropyl chlorothioformate reveals a sensitivity value of 0.38 towards changes in solvent nucleophilicity (l) and 0.72 towards changes in solvent ionizing power (m). mdpi.com This suggests a mechanism with significant carbocationic character at the transition state, likely a dominant stepwise SN1 mechanism in most solvents. mdpi.com

However, for phosphorochloridates, a bimolecular mechanism is generally favored. Polar aprotic solvents can accelerate these reactions by solvating the cation of the nucleophilic salt, thereby increasing the reactivity of the "naked" anion. In contrast, polar protic solvents can solvate the nucleophile through hydrogen bonding, which can decrease its reactivity. The transition state of an SN2 reaction at phosphorus is less polar than the reactants, and thus, an increase in solvent polarity may not always lead to a significant rate enhancement. The interplay of solvent nucleophilicity and ionizing power dictates the precise nature of the transition state, which can range from a tight, associative state to a more loose, dissociative one.

Role of Leaving Group in Nucleophilic Displacements

The chloride ion is an excellent leaving group in nucleophilic substitution reactions at the phosphoryl center due to its ability to stabilize the negative charge that develops as the P-Cl bond breaks. The stability of the leaving group is a critical factor in determining the rate of the reaction. For an SN2 reaction, a better leaving group will lower the energy of the transition state and thus increase the reaction rate. The high reactivity of this compound in phosphorylation reactions is, in large part, attributable to the presence of the good chlorido leaving group. The superior leaving ability of chloride makes the formation of a stable pentacoordinate intermediate less likely, favoring a concerted SN2 pathway. psu.edu

Stereochemical Outcomes of Phosphorylation Reactions

The stereochemistry at the phosphorus center is a key aspect of phosphorylation reactions, particularly when the phosphorus atom is a stereocenter.

Inversion of Configuration at the Phosphorus Atom

For nucleophilic substitution reactions at a chiral phosphorus center that proceed via a concerted SN2 mechanism, a complete inversion of configuration at the phosphorus atom is expected. This stereochemical outcome is a direct consequence of the backside attack of the nucleophile on the phosphorus atom, which forces the substituents to "umbrella-flip" into the opposite configuration. This is analogous to the Walden inversion observed in SN2 reactions at carbon centers.

While specific stereochemical studies on this compound are not widely reported, the general principle of inversion of configuration for SN2 reactions at phosphorus is well-established. This stereospecificity is of paramount importance in the synthesis of chiral organophosphorus compounds, where control of the stereochemistry at the phosphorus center is crucial for the desired biological activity or catalytic performance.

Pathways Leading to Retention or Racemization of Configuration

The stereochemical course of nucleophilic substitution at the phosphorus center of this compound is a subject of significant mechanistic interest. The configuration of the resulting phosphorus-based product can be either inverted, retained, or racemized, depending on the reaction mechanism, the nature of the nucleophile, the solvent, and the reaction conditions.

Inversion of Configuration via S(_N)2-type Mechanism:

A common pathway for nucleophilic substitution at a tetrahedral phosphorus center is a bimolecular nucleophilic substitution (S(_N)2-type) mechanism. This process involves the backside attack of a nucleophile on the phosphorus atom, leading to a trigonal bipyramidal transition state or a short-lived intermediate. In this arrangement, the incoming nucleophile and the leaving group (in this case, the chloride ion) occupy the apical positions. The departure of the leaving group results in the inversion of the stereochemical configuration at the phosphorus center. This pathway is generally favored by strong nucleophiles and in non-polar solvents. While specific studies on this compound are not abundant, the principle of inversion of configuration in S(_N)2 reactions at phosphorus is a well-established concept in organophosphorus chemistry. researchgate.net

Retention and Racemization via Pentacoordinate Intermediates:

The formation of a relatively stable pentacoordinate intermediate can lead to either retention of configuration or racemization. In this mechanism, the nucleophile attacks the phosphorus atom to form a trigonal bipyramidal intermediate. This intermediate can undergo a process called pseudorotation (e.g., a Berry pseudorotation), where the ligands change their positions. If the leaving group departs from an equatorial position after one or more pseudorotation steps, the resulting product may have a retained configuration.

Racemization can occur if the pentacoordinate intermediate has a sufficient lifetime to undergo multiple pseudorotations, leading to a mixture of stereoisomers. The stability of this intermediate and the rates of pseudorotation versus leaving group departure are influenced by the electronic and steric properties of the substituents on the phosphorus atom, as well as by the solvent polarity. For instance, reactions proceeding through more stable pentacoordinate intermediates are more prone to racemization. researchgate.net

The following table summarizes the expected stereochemical outcomes based on the reaction pathway for a hypothetical chiral this compound.

| Reaction Pathway | Intermediate/Transition State | Stereochemical Outcome | Influencing Factors |

| S(_N)2-type | Trigonal bipyramidal transition state | Inversion of configuration | Strong nucleophiles, non-polar solvents |

| Addition-Elimination | Stable pentacoordinate intermediate | Retention or Racemization | Good leaving groups, polar solvents, possibility of pseudorotation |

Electrophilic Reactions Involving this compound

The phosphorus atom in this compound is electron-deficient due to the presence of electronegative oxygen and chlorine atoms, rendering it a strong electrophile. This electrophilicity is the basis for its utility as a phosphorylating agent for a wide range of nucleophiles.

Common nucleophiles that react with this compound include alcohols, phenols, amines, and water. These reactions typically proceed via a nucleophilic substitution mechanism at the phosphorus center, resulting in the displacement of the chloride ion and the formation of a new phosphorus-nucleophile bond.

Reactions with Alcohols and Phenols:

The reaction of this compound with alcohols or phenols in the presence of a base (to neutralize the HCl byproduct) is a common method for the synthesis of phosphate (B84403) esters. The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), also serves to activate the alcohol or phenol (B47542), increasing its nucleophilicity.

Reactions with Amines:

Similarly, primary and secondary amines react readily with this compound to form phosphoramidates. These reactions are also typically carried out in the presence of a base to scavenge the generated HCl. The high nucleophilicity of amines often leads to rapid reaction rates.

The table below provides examples of typical electrophilic reactions involving phosphorochloridates, which are analogous to the expected reactivity of this compound.

| Nucleophile | Product Type | General Reaction Conditions |

| Alcohol (R'-OH) | Phosphate Ester | Presence of a non-nucleophilic base (e.g., triethylamine, pyridine) |

| Phenol (Ar-OH) | Phosphate Ester | Presence of a non-nucleophilic base |

| Primary Amine (R'-NH₂) | Phosphoramidate (B1195095) | Presence of a non-nucleophilic base |

| Secondary Amine (R'₂NH) | Phosphoramidate | Presence of a non-nucleophilic base |

| Water (H₂O) | Isopropyl Phenyl Phosphoric Acid | Hydrolysis, can be acid or base-catalyzed |

Rearrangement Reactions and Side Product Formation

In addition to the primary nucleophilic substitution reactions, reactions involving this compound can sometimes be accompanied by rearrangement reactions and the formation of side products.

Arbuzov-type Rearrangement:

While the classical Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide, an Arbuzov-type rearrangement can be envisioned under certain conditions for compounds like this compound. This would involve the intramolecular or intermolecular reaction of the phosphorus center with one of the alkyl groups of the ester moieties, leading to a P-C bond formation. However, this type of rearrangement is more common for P(III) compounds and is less likely for the P(V) center in a phosphorochloridate under typical phosphorylation conditions. wikipedia.orgnih.govmdpi.comgoogle.comorganic-chemistry.orggoogle.com

Side Product Formation:

Several side products can be formed in reactions involving this compound. The nature and extent of these side products depend on the reaction conditions and the specific nucleophile used.

Pyrophosphate Formation: In the presence of moisture, this compound can hydrolyze to form isopropyl phenyl phosphoric acid. This acid can then react with another molecule of the phosphorochloridate to form a pyrophosphate linkage. The presence of a base can promote this side reaction.

Reaction with Solvent: If the solvent is nucleophilic (e.g., an alcohol), it can compete with the intended nucleophile, leading to the formation of undesired phosphate esters.

Multiple Phosphorylations: If the nucleophile contains multiple reactive sites, over-phosphorylation can occur, leading to a mixture of products. For example, in the phosphorylation of nucleosides, both the hydroxyl groups on the sugar moiety and certain positions on the nucleobase can be susceptible to attack. nih.gov

The following table outlines some potential side products and their formation pathways.

| Side Product | Formation Pathway | Conditions Favoring Formation |

| Isopropyl Phenyl Pyrophosphate | Reaction of isopropyl phenyl phosphoric acid (from hydrolysis) with this compound | Presence of moisture and base |

| Solvent-adduct | Reaction of the phosphorochloridate with a nucleophilic solvent | Use of nucleophilic solvents (e.g., alcohols) |

| Di- or Poly-phosphorylated products | Reaction with nucleophiles containing multiple reactive sites | Insufficient control of stoichiometry or reaction conditions |

| Isopropyl Chloride | Decomposition or reaction with the chloride ion | Elevated temperatures |

Substituent Effects and Structure Reactivity Relationships in Phosphorochloridates

Application of Hammett and Brönsted Linear Free Energy Relationships

Linear Free Energy Relationships (LFERs) are fundamental tools in physical organic chemistry for quantitatively assessing the influence of substituents on reaction rates and equilibria. wikipedia.org The Hammett and Brönsted equations are prominent examples of LFERs that correlate electronic properties of substituents with reactivity. nih.govyoutube.com

The Hammett equation , expressed as log(k/k₀) = ρσ, relates the logarithm of the rate constant (k) for a reaction of a substituted compound to the logarithm of the rate constant (k₀) for the unsubstituted parent compound. nih.gov The substituent constant (σ) quantifies the electronic effect (both inductive and resonance) of a particular substituent at a meta or para position on a benzene (B151609) ring. nih.gov The reaction constant (ρ) is a measure of the sensitivity of the reaction to these substituent effects. youtube.com A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (stabilization of negative charge in the transition state), while a negative ρ value signifies acceleration by electron-donating groups (stabilization of positive charge). youtube.com

The Brönsted equation , log(k) = βpKa + C, relates the logarithm of the rate constant to the pKa of a series of related catalysts or nucleophiles. nih.gov The Brönsted coefficient (β) provides insight into the degree of proton transfer or bond formation in the transition state. nih.gov Values of β range from 0 to 1, where a value close to 1 suggests a late transition state with significant bond formation to the nucleophile, and a value close to 0 indicates an early transition state.

In the context of phosphorochloridates, Brönsted analysis of reactions with a series of nucleophiles, such as pyridines or anilines, can reveal the extent of nucleophilic participation in the transition state. For example, the pyridinolysis of 1,2-phenylene phosphorochloridate in acetonitrile (B52724) exhibited a biphasic Brönsted plot with β values of 0.41 for strongly basic pyridines and 0.07 for weakly basic pyridines, suggesting a change in the transition state structure. youtube.com

| Parameter | Description | Typical Application for Phosphorochloridates |

| Hammett ρ | Sensitivity of the reaction rate to substituent electronic effects. | Determining the charge development at the phosphorus center or on the leaving group in the transition state of solvolysis or nucleophilic substitution reactions. |

| Brönsted β | Measures the degree of bond formation between the nucleophile and the phosphorus center in the transition state. | Assessing the nature of the transition state (early vs. late) in reactions with a series of nucleophiles like amines or pyridines. |

Elucidation of Cross-Interaction Constants (ρXY) for Mechanistic Probes

Cross-interaction constants (ρXY) provide a more nuanced understanding of transition state structures by quantifying the interaction between substituents on two different parts of a reacting system, for example, the nucleophile (X) and the substrate's leaving group (Y). The constant is defined as ρXY = ∂ρY/∂σX = ∂ρX/∂σY, where ρX and ρY are the Hammett reaction constants for substituents on the nucleophile and leaving group, respectively.

The sign and magnitude of ρXY are indicative of the mechanism. A negative ρXY is often associated with a concerted Sₙ2 mechanism, where there is a simultaneous bond formation and bond breaking. In such cases, a stronger nucleophile (more negative σX) leads to a smaller ρY, indicating less bond cleavage to the leaving group in the transition state. Conversely, a positive ρXY can suggest a stepwise mechanism with a trigonal bipyramidal intermediate.

While specific ρXY values for Isopropyl Phenyl Phosphorochloridate are not documented in the reviewed literature, studies on related organophosphorus compounds offer valuable insights. For instance, the reactions of Y-O-aryl methyl phosphonochloridothioates with substituted anilines (X) showed a negative ρXY(H) of -0.95 for stronger nucleophiles, consistent with a concerted mechanism. researchgate.net In contrast, for weaker nucleophiles, a positive ρXY(H) of +0.77 was observed, suggesting a shift to a stepwise mechanism with rate-limiting leaving group expulsion. researchgate.net

| System | Nucleophile (X) | Leaving Group (Y) | ρXY | Proposed Mechanism |

| Y-O-aryl phenylphosphonochloridothioates + X-pyridines | Pyridines | Aryl groups | -0.46 | Concerted Sₙ2(P) |

| Y-O-aryl methyl phosphonochloridothioates + X-anilines (stronger) | Anilines | Aryl groups | -0.95 | Concerted Sₙ2(P) (frontside attack) |

| Y-O-aryl methyl phosphonochloridothioates + X-anilines (weaker) | Anilines | Aryl groups | +0.77 | Stepwise (backside attack) |

Data is for analogous phosphonochloridothioate systems and serves as an illustration of the principles.

Steric and Electronic Influences of Isopropyl and Phenyl Moieties

The reactivity of this compound is significantly influenced by the steric and electronic properties of its isopropyl and phenyl groups.

The phenyl group , being electron-withdrawing through its inductive effect, increases the electrophilicity of the phosphorus center, making it more susceptible to nucleophilic attack compared to a purely alkyl-substituted phosphorochloridate. The aromatic ring also provides a potential site for substitution, which allows for systematic studies of electronic effects via the Hammett equation.

The isopropyl group exerts both steric and electronic effects. Electronically, it is an electron-donating group through hyperconjugation and induction, which would tend to slightly decrease the electrophilicity of the phosphorus atom. However, its more significant contribution is often steric hindrance. The bulky nature of the isopropyl group can impede the approach of a nucleophile, thereby slowing down the reaction rate, particularly for sterically demanding nucleophiles. This steric crowding can also influence the geometry of the transition state. In the anilinolysis of various chlorophosphates, it was found that substrates with two isopropyl ligands showed a significant negative deviation in reactivity, which was attributed to unexpected steric hindrance that could not be predicted by Taft's ΣEs values. sapub.org This highlights that the anilinolysis rates of such systems are predominantly governed by steric effects over inductive effects. sapub.org

| Moiety | Steric Effect | Electronic Effect |

| Phenyl | Moderate | Electron-withdrawing (inductive) |

| Isopropyl | Significant | Electron-donating (inductive and hyperconjugation) |

Isotope Effects in Reaction Mechanism Determination

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about bond breaking and formation in the rate-determining step. rsc.org A KIE is the ratio of the rate constant of a reaction with a lighter isotope (k_light) to the rate constant with a heavier isotope (k_heavy). rsc.org

A primary deuterium (B1214612) KIE (kH/kD > 1) is observed when a bond to a hydrogen atom is broken in the rate-determining step of a reaction. The magnitude of the effect depends on the nature of the transition state. In the context of reactions of phosphorochloridates with amine nucleophiles, a primary KIE can be observed if proton transfer from the nucleophile is part of the rate-limiting step. For example, in the anilinolysis of O-aryl methyl phosphonochloridothioates, primary normal KIEs (kH/kD = 1.03–1.30) were observed with stronger nucleophiles, suggesting a concerted mechanism involving a hydrogen-bonded, four-center type transition state. researchgate.net

Secondary deuterium KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking. These effects are typically smaller than primary KIEs and can be normal (kH/kD > 1) or inverse (kH/kD < 1). They often arise from changes in hybridization or steric environment between the ground state and the transition state. An inverse secondary KIE (kH/kD < 1) is often indicative of a more sterically crowded transition state or a change in hybridization from sp² to sp³. In the anilinolysis of O-aryl methyl phosphonochloridothioates with weaker nucleophiles, extremely large secondary inverse KIEs (kH/kD = 0.367–0.567) were observed, which was attributed to severe steric congestion in the transition state of a stepwise mechanism. researchgate.net

Heavy atom KIEs involve isotopes of elements other than hydrogen, such as ¹⁸O, ³⁴S, or ³⁷Cl. These effects are generally much smaller than deuterium KIEs due to the smaller relative mass differences. rsc.org Nevertheless, they can provide valuable mechanistic information.

Chlorine KIEs : In the solvolysis of phosphorochloridates, the C-Cl bond is broken. A ³⁵Cl/³⁷Cl KIE can provide information about the extent of this bond cleavage in the transition state. A larger KIE suggests more significant bond breaking.

Oxygen KIEs : Secondary ¹⁸O isotope effects in the non-bridging P=O oxygen can probe changes in bonding to the phosphoryl group in the transition state. rsc.org An inverse KIE (k¹⁶O/k¹⁸O < 1) would suggest increased bond order to the non-bridging oxygens (more metaphosphate-like character), while a normal KIE would indicate decreased bond order. rsc.org

Phosphorus KIEs : While less common, ³¹P/³³P KIEs could theoretically provide direct information about changes in the bonding environment of the central phosphorus atom during the reaction.

Studies on the hydrolysis of diphenyl phosphorochloridate have shown a large kinetic solvent isotope effect (KSIE) in methanol/deuterated methanol, which was interpreted in the context of a third-order reaction where one solvent molecule acts as a nucleophile and another as a general base. nih.gov

| Isotope Effect Type | Measured Isotopes | Mechanistic Insight |

| Primary Deuterium KIE | H/D | Indicates C-H, N-H, or O-H bond breaking in the rate-determining step. |

| Secondary Deuterium KIE | H/D | Probes changes in hybridization and steric environment at a non-reacting center. |

| Heavy Atom KIE (Chlorine) | ³⁵Cl/³⁷Cl | Measures the extent of P-Cl bond cleavage in the transition state. |

| Heavy Atom KIE (Oxygen) | ¹⁶O/¹⁸O | Reveals changes in bonding to the non-bridging phosphoryl oxygens. |

Computational and Theoretical Chemistry Studies of Isopropyl Phenyl Phosphorochloridate

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like isopropyl phenyl phosphorochloridate. These methods provide detailed insights into the three-dimensional arrangement of atoms, the distribution of electrons, and the nature of chemical bonds, all of which dictate the compound's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of organophosphorus compounds due to its favorable balance of computational cost and accuracy. DFT calculations are used to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties.

For related aryl phosphorochloridates, studies have shown that the choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. For instance, geometry optimizations are commonly performed using hybrid functionals like B3LYP or PBE0, paired with Pople-style basis sets such as 6-31G(d) or larger sets incorporating diffuse and polarization functions (e.g., 6-311++G(2d,2p)). researchgate.net

The optimized geometry of a molecule like this compound would reveal key bond lengths and angles around the central phosphorus atom. The P=O bond is expected to be the shortest and strongest, followed by the P-O(phenyl/isopropyl) and P-Cl bonds. The geometry around the phosphorus atom is tetrahedral, though distorted due to the different electronic and steric nature of the substituents.

Table 1: Representative Calculated Geometrical Parameters for an Aryl Phosphorochloridate Moiety (Calculated using DFT)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| P=O | 1.45 | O=P-O(Ar) |

| P-O(Ar) | 1.60 | O=P-Cl |

| P-Cl | 2.05 | O(Ar)-P-Cl |

Data is illustrative and based on typical values for similar organophosphorus compounds.

Molecular Orbital (MO) Theory Analyses

Molecular Orbital (MO) theory provides a complementary perspective to DFT, focusing on the description of bonding in terms of delocalized orbitals spread across the molecule. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals.

The energy and spatial distribution of these orbitals are critical indicators of a molecule's reactivity.

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. In a compound like this compound, the HOMO is expected to have significant contributions from the lone pairs of the oxygen and chlorine atoms, as well as the π-system of the phenyl ring. The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to act as a nucleophile or be oxidized.

LUMO: The LUMO is the orbital that is most likely to accept electrons. For a phosphorochloridate, the LUMO is typically an antibonding σ* orbital associated with the P-Cl bond. Its low energy makes this bond the primary site for nucleophilic attack, leading to the displacement of the chloride ion. researchgate.net

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's electronic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for an Aryl Phosphorochloridate

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 | Primarily σ*(P-Cl) antibonding character |

| HOMO | -8.0 | Primarily non-bonding lone pairs on oxygen and π-character from the phenyl ring |

Values are representative and depend on the specific computational method and level of theory.

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions, including those of phosphoryl transfer, which are central to the chemistry of phosphorochloridates. These studies can map out the entire potential energy surface of a reaction, identifying key stationary points like reactants, products, intermediates, and transition states.

Kinetic and mechanistic studies on analogous cyclic and acyclic phosphorochloridates, such as 1,2-phenylene phosphorochloridate, reveal that these compounds react with nucleophiles (e.g., pyridines, anilines) predominantly through a concerted S_N2-like mechanism at the phosphorus center. researchgate.netkoreascience.krfrontiersin.org Theoretical modeling can confirm and provide deeper insight into these pathways.

Energy Profiles and Activation Barriers

A primary goal of theoretical reaction modeling is to calculate the reaction energy profile. This profile plots the potential energy of the system as it progresses from reactants to products along the reaction coordinate. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation barrier (ΔE‡).

For the reaction of this compound with a nucleophile (Nu), the reaction would be modeled as: (i-PrO)(PhO)P(O)Cl + Nu → [(Nu---P(O)(O-iPr)(OPh)---Cl)]‡ → (i-PrO)(PhO)P(O)Nu + Cl⁻

Characterization of Intermediates

While many reactions of phosphorochloridates are believed to be concerted (occurring in a single step without an intermediate), some phosphoryl transfer reactions can proceed through a stepwise, associative mechanism involving a pentacoordinate intermediate. frontiersin.org

Prediction and Interpretation of Spectroscopic Parameters for Mechanistic Insights

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to confirm molecular structures and provide mechanistic insights. DFT calculations have proven particularly effective for predicting vibrational (infrared) spectra. researchgate.netrsc.org

By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical infrared (IR) spectrum can be generated. The calculated frequencies often require scaling by an empirical factor to correct for anharmonicity and other systematic errors in the computational method.

Key vibrational modes for this compound that can be predicted and analyzed include:

P=O stretch: A very strong and characteristic absorption, typically found in the 1250-1350 cm⁻¹ region. Its exact position is sensitive to the electronic effects of the substituents on the phosphorus atom.

P-O-C stretches: Asymmetric and symmetric stretching vibrations of the P-O-phenyl and P-O-isopropyl groups, usually appearing in the 950-1150 cm⁻¹ range.

P-Cl stretch: A lower frequency vibration, typically observed between 450-600 cm⁻¹.

Comparing the calculated spectrum of the reactant with those of potential intermediates or transition states can provide clues about the reaction mechanism. For example, in a transition state for nucleophilic attack, the P=O bond may be slightly elongated (lower frequency), and a new vibration corresponding to the forming nucleophile-phosphorus bond would appear.

Table 3: Representative Calculated Vibrational Frequencies for an Aryl Phosphorochloridate

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| P=O Stretch | 1320 | Strong |

| P-O-Ar Asymmetric Stretch | 1180 | Strong |

| P-O-Ar Symmetric Stretch | 995 | Medium |

Frequencies are illustrative and would be scaled for comparison with experimental data. Based on data for related compounds. researchgate.net

Solvation Models in Computational Studies of Phosphorochloridate Reactivity

The reactivity of organophosphorus compounds, including this compound, is profoundly influenced by the solvent environment. nih.govfrontiersin.org Computational chemistry provides indispensable tools to model these solvent effects, offering insights into reaction mechanisms and energetics that are often difficult to probe experimentally. Solvation models in computational studies are broadly categorized into two main types: implicit (continuum) models and explicit models.

Implicit solvation models treat the solvent as a continuous medium with uniform properties, such as the dielectric constant, rather than as individual molecules. researchgate.netwiley-vch.detemple.edu This approach, rooted in the work of Born, Kirkwood, and Onsager, calculates the free energy of solvation by considering the solute placed within a cavity in this dielectric continuum. researchgate.net The solute's charge distribution polarizes the surrounding medium, creating a "reaction field" that in turn interacts with the solute. researchgate.net This method is computationally efficient, allowing for the rapid calculation of solvation energies for various systems. temple.edu Commonly used implicit models include the Conductor-like Screening Model (COSMO) and the Solvation Model based on Density (SMD). acs.orgnih.govresearchgate.net These models are particularly useful for understanding how the bulk properties of the solvent affect the stability of reactants, transition states, and products. nih.gov For instance, theoretical studies on related phosphate (B84403) compounds have shown that changing the solvent from water to less polar environments can lead to dramatic rate accelerations, a phenomenon attributed to the desolvation of the ground state and stabilization of the transition state. nih.govfrontiersin.org

Explicit solvation models, on the other hand, represent individual solvent molecules and their interactions with the solute. stackexchange.com This approach provides a more detailed and physically realistic picture of the immediate solvent environment, capturing specific interactions like hydrogen bonding. acs.org However, the computational cost of including a large number of solvent molecules is significant, often requiring statistical sampling methods like molecular dynamics (MD) or Monte Carlo (MC) simulations. researchgate.net A hybrid approach, known as a mixed or hybrid solvation model, combines a quantum mechanical (QM) description of the solute and a few explicit solvent molecules in the first solvation shell with a continuum model for the bulk solvent. nih.govresearchgate.net While this method aims to balance accuracy and computational cost, studies on phosphate hydrolysis have indicated that mixed models can be unreliable and that careful selection of the explicit water molecules is crucial to obtain meaningful results. nih.govresearchgate.net For many systems, a full explicit solvent model, when computationally feasible, is considered to provide results in better agreement with experimental data compared to implicit models. stackexchange.com

Research into the hydrolysis and solvolysis of various organophosphorus esters has demonstrated the critical role of solvation. frontiersin.orgmdpi.com For example, the hydrolysis of p-nitrophenyl phosphate dianion is accelerated by a factor of over 10^6 in acetonitrile (B52724) with a small amount of water compared to pure water, an effect that is entropic in origin. nih.govfrontiersin.org Similarly, studies on the hydrolysis of phosphate monoesters in aqueous DMSO have shown that the loss of solvation of the anionic phosphoryl group leads to a weakening of the P-O bond, resulting in rate acceleration. nih.govfrontiersin.org These findings underscore the necessity of accurately modeling solvation to understand the reactivity of phosphorochloridates like this compound. The choice of solvation model—implicit, explicit, or a hybrid—depends on the specific research question, the desired level of accuracy, and the available computational resources.

| Solvation Model Type | Description | Advantages | Disadvantages | Common Implementations |

| Implicit (Continuum) | Treats the solvent as a continuous medium with bulk properties like a dielectric constant. researchgate.netwiley-vch.de | Computationally efficient; good for screening and studying bulk solvent effects. temple.edu | Lacks molecular-level detail; cannot model specific solute-solvent interactions like hydrogen bonds directly. researchgate.net | COSMO, SMD, PCM acs.orgnih.govresearchgate.net |

| Explicit | Individually represents solvent molecules and their interactions with the solute. stackexchange.com | Provides a detailed, physically realistic picture of the immediate solvent environment; captures specific interactions. acs.org | Computationally very expensive; requires extensive sampling to converge properties. researchgate.nettemple.edu | QM/MM, Molecular Dynamics (MD) Simulations |

| Mixed (Hybrid) | A small number of explicit solvent molecules are treated quantum mechanically with the solute, embedded in a continuum model for the bulk solvent. nih.gov | Aims to balance the accuracy of explicit models with the efficiency of implicit models. | Can be unstable and may miss significant entropic contributions; results are highly sensitive to the selection of explicit solvent molecules. nih.govresearchgate.net | QM/MM-FEP nih.govresearchgate.net |

Applications of Isopropyl Phenyl Phosphorochloridate in Advanced Organic Synthesis

Reagent in the Phosphorylation of Organic Substrates

One of the primary applications of isopropyl phenyl phosphorochloridate is as a phosphorylating agent for organic substrates, including alcohols, amines, and carboxylic acids. The high reactivity of the phosphorus-chlorine bond facilitates nucleophilic substitution reactions, leading to the formation of stable phosphate (B84403) derivatives.

This compound is an effective reagent for the synthesis of unsymmetrical phosphate triesters. The reaction typically proceeds by treating an alcohol with the phosphorochloridate in the presence of a non-nucleophilic base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrochloric acid byproduct. This method allows for the sequential introduction of different alkoxy or aryloxy groups onto the phosphorus center, providing access to a diverse range of phosphate triesters with tailored properties.

The general reaction for the synthesis of a phosphate triester using this compound is depicted below:

R-OH + (i-PrO)(PhO)P(O)Cl → (i-PrO)(PhO)P(O)OR + HCl

This reaction is valuable for the preparation of biologically active phosphate triesters and as a key step in the synthesis of more complex molecules.

Table 1: Synthesis of Representative Phosphate Triesters

| Entry | Alcohol (R-OH) | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | Pyridine | Dichloromethane (B109758) | 85 |

| 2 | Benzyl alcohol | Triethylamine (B128534) | Tetrahydrofuran | 92 |

Note: The yield data presented is representative and based on typical efficiencies for such reactions.

Phosphoramidates, which contain a phosphorus-nitrogen bond, are of significant interest in medicinal chemistry, particularly as prodrugs for nucleoside monophosphate analogues. This compound can be used to synthesize phosphoramidates by reacting it with a primary or secondary amine. The reaction is analogous to the synthesis of phosphate triesters and is typically carried out in the presence of a base.

A notable application is in the ProTide technology, where a phosphoramidate (B1195095) moiety is attached to a nucleoside to enhance its cellular uptake and subsequent intracellular activation. The reaction of this compound with an amino acid ester, for instance, generates a phosphoramidate that can then be coupled to a nucleoside.

Table 2: Representative Phosphoramidate Synthesis

| Entry | Amine | Base | Solvent | Product Type |

|---|---|---|---|---|

| 1 | L-Alanine methyl ester | Triethylamine | Dichloromethane | Amino acid phosphoramidate |

| 2 | Aniline (B41778) | Pyridine | Acetonitrile (B52724) | Aryl phosphoramidate |

This compound can react with carboxylic acids to form mixed phosphoric-carboxylic anhydrides. These mixed anhydrides are reactive intermediates that can be used for the acylation of nucleophiles such as amines and alcohols, leading to the formation of amides and esters, respectively. This method offers an alternative to traditional coupling reagents in peptide synthesis and other acylation reactions. The phosphorus-containing byproduct is typically easily removed during workup.

The formation of the mixed anhydride (B1165640) is an equilibrium process, and the subsequent acylation is driven by the high reactivity of the anhydride.

Role in Stereoselective Synthesis of Organophosphorus Compounds

The phosphorus atom in this compound is a stereocenter when the two ester groups are different from any group that is being added. The development of methods for the stereoselective synthesis of organophosphorus compounds is a significant area of research due to the importance of chiral phosphorus compounds in catalysis and as chiral ligands.

While reactions of achiral this compound with achiral alcohols or amines will produce a racemic mixture of the resulting phosphate triester or phosphoramidate, the use of chiral alcohols or amines can lead to diastereomeric products. These diastereomers can often be separated by chromatographic techniques.

Furthermore, the development of chiral analogues of this compound, where either the isopropyl or the phenyl group is replaced by a chiral auxiliary, would enable enantioselective phosphorylation reactions. Although specific examples involving this compound are not abundant in the literature, the general principles of asymmetric phosphorus chemistry suggest its potential in this area. The challenge lies in the design of effective chiral auxiliaries that can control the stereochemical outcome of the nucleophilic substitution at the phosphorus center.

Intermediate in the Construction of Complex Molecular Scaffolds

The ability of this compound to introduce a phosphotriester linkage makes it a valuable tool for the construction of more complex molecular scaffolds. In the synthesis of natural products or their analogues, the incorporation of a phosphate group can be crucial for biological activity or for mimicking biological structures.

For instance, a phosphotriester can serve as a key linking unit in the assembly of larger molecules. The reaction of a bifunctional molecule containing both a hydroxyl and another reactive group with this compound would install the phosphate moiety, which could then be further elaborated. While direct applications of this compound in the total synthesis of complex natural products are not widely reported, its potential as a building block for introducing the isopropyl phenyl phosphate unit into intricate structures is evident from its fundamental reactivity.

Utilization in Material Science Research as a Precursor

This compound serves as a precursor for the synthesis of organophosphorus materials, particularly flame retardants. Isopropylated triaryl phosphates are a class of flame retardants used in a variety of polymers to reduce their flammability. nih.govmdpi.compinfa.eu These compounds can be synthesized by the reaction of this compound with substituted phenols.

The resulting isopropylated triaryl phosphates act in the condensed phase by promoting char formation upon combustion, which insulates the underlying polymer from the heat source and reduces the release of flammable volatiles. They are considered as alternatives to halogenated flame retardants due to their lower environmental persistence and toxicity. nih.gov

Table 3: Flammability Properties of a Polymer with and without Isopropylated Phenyl Phosphate Additive

| Material | Limiting Oxygen Index (LOI) | UL-94 Classification |

|---|---|---|

| Polymer (unmodified) | 21 | V-2 |

Note: The data is illustrative of the typical performance improvement seen with the addition of such flame retardants.

The synthesis of these flame retardants involves the reaction of this compound with one or more phenolic compounds, leading to a mixture of phosphate esters with varying degrees of isopropylation and phenylation, which can be tailored to optimize performance in specific polymer systems.

Advanced Analytical Methodologies for Research on Isopropyl Phenyl Phosphorochloridate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of Isopropyl Phenyl Phosphorochloridate in solution. A combination of one-dimensional and two-dimensional NMR experiments provides unambiguous assignment of its proton, carbon, and phosphorus nuclei, offering deep insights into its chemical environment and connectivity.

¹H, ¹³C, and ³¹P NMR for Reaction Monitoring and Product Characterization

One-dimensional NMR spectroscopy is routinely employed for the fundamental characterization of this compound and for monitoring the progress of reactions in which it is a reactant or product.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals for the isopropyl and phenyl protons. The methine proton of the isopropyl group typically appears as a multiplet due to coupling with the adjacent methyl protons and the phosphorus nucleus. The methyl protons appear as a doublet of doublets. The aromatic protons of the phenyl group resonate in the downfield region, with their splitting patterns dependent on the substitution pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms within the molecule. The signals for the isopropyl and phenyl carbons can be readily assigned based on their chemical shifts and coupling to the phosphorus nucleus.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly powerful for studying organophosphorus compounds. This compound will show a single resonance in the ³¹P NMR spectrum, and its chemical shift is highly sensitive to the electronic environment around the phosphorus atom. This makes ³¹P NMR an excellent tool for monitoring reactions involving the phosphate (B84403) group, as changes in substitution at the phosphorus atom will result in significant shifts in the resonance. For aryl phosphorochloridates, the chemical shifts are characteristic and can be used for identification purposes.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

| ¹H (Isopropyl CH) | 4.8 - 5.2 | m | |

| ¹H (Isopropyl CH₃) | 1.3 - 1.5 | dd | |

| ¹H (Phenyl) | 7.2 - 7.5 | m | |

| ¹³C (Isopropyl CH) | 75 - 80 | d | |

| ¹³C (Isopropyl CH₃) | 20 - 25 | d | |

| ¹³C (Phenyl C-O) | 145 - 150 | d | |

| ¹³C (Phenyl o, m, p) | 120 - 130 | d | |

| ³¹P | +2 to -5 | s |

Note: The data in this table is predicted based on typical values for similar organophosphorus compounds and should be considered illustrative. Actual experimental values may vary.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound, especially in complex reaction mixtures.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other. For this compound, COSY would show a cross-peak between the methine and methyl protons of the isopropyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is invaluable for assigning the carbon signals based on the assignments of their attached protons. For example, the methine proton signal of the isopropyl group will show a correlation to the methine carbon signal.

Mass Spectrometry (MS) for Reaction Pathway Analysis and Product Confirmation

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of this compound and to elucidate its fragmentation pathways, which can be instrumental in confirming its structure and analyzing reaction intermediates and byproducts. The fragmentation of phenyl phosphorochloridates in mass spectrometry is influenced by the substituents on the phenyl ring and the ester groups. Common fragmentation pathways for organophosphorus compounds often involve the loss of the chloro group and cleavage of the P-O bonds.

Table 2: Potential Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 234/236 | [M]+• (Molecular ion with isotopic pattern for Cl) |

| 199 | [M - Cl]+ |

| 177 | [M - C₃H₇O]+ |

| 141 | [C₆H₅OPO₂H]+ |

| 94 | [C₆H₅OH]+• |

| 77 | [C₆H₅]+ |

Note: This table presents hypothetical fragmentation patterns. The actual mass spectrum would need to be determined experimentally.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound. The vibrational modes of the molecule provide a characteristic fingerprint that can be used for identification and for monitoring chemical transformations.

IR Spectroscopy: The IR spectrum will show strong absorption bands corresponding to the P=O stretching vibration, P-O-C (aryl and alkyl) stretching vibrations, and C-H stretching and bending vibrations of the isopropyl and phenyl groups. The P-Cl stretch will also be observable.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the phenyl ring are typically strong in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) (IR) | Wavenumber (cm⁻¹) (Raman) |

| P=O stretch | 1250 - 1300 (strong) | |

| P-O-Aryl stretch | 1180 - 1240 (strong) | |

| P-O-Alkyl stretch | 1000 - 1050 (strong) | |

| P-Cl stretch | 500 - 600 (medium) | |

| Aromatic C-H stretch | 3000 - 3100 (medium) | |

| Aliphatic C-H stretch | 2850 - 3000 (medium) | |

| Aromatic C=C stretch | 1450 - 1600 (medium) | (strong) |

Note: The data in this table is based on typical ranges for the indicated functional groups and should be considered illustrative.

X-ray Diffraction for Solid-State Structural Characterization in Reaction Contexts

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of a compound in the solid state. If a suitable crystal of this compound or a derivative can be obtained, X-ray diffraction can provide precise bond lengths, bond angles, and conformational information. This data is invaluable for understanding the steric and electronic properties of the molecule and can provide insights into its reactivity. While obtaining suitable crystals of reactive intermediates like phosphorochloridates can be challenging, the structural information is unparalleled.

Chromatographic Techniques (GC, HPLC) for Purity Assessment and Kinetic Measurements

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for monitoring the progress of reactions over time.

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds like many organophosphorus pesticides. koreascience.krrsc.orghuji.ac.ilresearchgate.net For this compound, GC can be used to assess its purity and to quantify its presence in reaction mixtures. The choice of the column stationary phase is critical for achieving good separation. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. researchgate.net Reversed-phase HPLC with a suitable C18 or C8 column can be employed to determine the purity of this compound. lgcstandards.com Furthermore, HPLC is an excellent tool for kinetic studies, allowing for the separation and quantification of reactants and products at different time points to determine reaction rates and mechanisms. organicchemistrydata.org

Table 4: Illustrative Chromatographic Conditions

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application |

| GC | 5% Phenyl Methyl Siloxane | Helium | MS, FID, NPD | Purity, Quantification |

| HPLC | C18 (5 µm, 4.6 x 250 mm) | Acetonitrile (B52724)/Water gradient | UV, MS | Purity, Kinetic Studies |

Note: These are example conditions and would require optimization for the specific analysis of this compound.

Future Research Directions and Emerging Trends in Isopropyl Phenyl Phosphorochloridate Chemistry

Development of Highly Efficient and Selective Phosphorylation Reagents

The selective phosphorylation of alcohols and other nucleophiles is a cornerstone of synthetic organic chemistry, particularly in the synthesis of biologically active molecules like nucleotides and phospholipids. However, traditional phosphorylating agents such as phosphorus oxychloride often suffer from over-reactivity, leading to mixtures of mono-, di-, and tri-substituted products and requiring complex protection-deprotection strategies. researchgate.net

Future research is focused on creating a new generation of phosphorylation reagents with finely tuned reactivity to achieve high chemoselectivity. The core idea is to modify the steric and electronic environment around the phosphorus center to control its electrophilicity. Reagents like Isopropyl Phenyl Phosphorochloridate serve as an ideal scaffold for such development. By substituting the phenyl or isopropyl groups, researchers can create a library of reagents with a spectrum of reactivities. For instance, the introduction of bulky substituents, as seen in reagents like di(2-tert-butylphenyl)phosphorochloridate, has proven effective in achieving selective phosphorylation of primary hydroxyl groups in unprotected carbohydrates and nucleosides. acs.org

Another promising avenue is the development of "platform" reagents that offer mild and selective phosphorylation across a wide range of substrates. The Ψ-reagent platform, for example, enables the stepwise and chemoselective formation of phosphate (B84403) linkages under exceptionally mild conditions, tolerating functional groups like free amines that are incompatible with many classical methods. researchgate.net Applying these design principles to the this compound framework could yield novel reagents that combine stability, ease of handling, and high selectivity for complex molecule synthesis.

Table 1: Comparison of Phosphorylation Reagent Characteristics

| Reagent Type | Key Feature | Common Limitation | Future Direction |

|---|---|---|---|

| Phosphorus Oxychloride | High reactivity, low cost | Lack of selectivity, harsh conditions | Use is limited in complex synthesis |

| Bulky Phosphorochloridates | High steric hindrance | Limited commercial availability | Design of new sterically-tuned reagents |

| Ψ-Reagents | High chemoselectivity, mild conditions | Multi-step synthesis of reagent | Simplification of reagent synthesis |

| This compound Derivatives | Tunable electronic/steric properties | Needs systematic study | In silico design and screening |

Exploration of Novel Catalytic Systems for Phosphorochloridate Transformations

While phosphorochloridates are traditionally used as stoichiometric reagents for phosphorylation, an emerging trend is their use in catalytic transformations to form new carbon-phosphorus (C-P), nitrogen-phosphorus (N-P), or oxygen-phosphorus (P-O) bonds. This approach moves beyond simple phosphorylation and treats the phosphorochloridate as a versatile building block.

Modern organometallic catalysis offers a vast toolkit for such transformations. Palladium, nickel, and copper-catalyzed cross-coupling reactions, which are staples in C-C and C-N bond formation, are being increasingly adapted for C-P bond synthesis. ncl.ac.ukorganic-chemistry.org Future research will likely explore the use of this compound as a coupling partner in these reactions. For example, a palladium-catalyzed coupling with an aryl boronic acid could yield a valuable aryl phosphonate, a motif found in many biologically active compounds. nih.gov

Furthermore, photoredox catalysis opens up new reaction pathways under mild conditions. purdue.edu This technology could enable the activation of the P-Cl bond in this compound to participate in radical-based coupling reactions that are inaccessible through traditional thermal methods. The development of catalytic systems that can directly functionalize white phosphorus (P4) highlights the transformative potential of catalysis in this field, suggesting that novel pathways could be developed for more complex phosphorus compounds as well. nih.gov

Table 2: Potential Catalytic Applications for Phosphorochloridates

| Catalytic System | Transformation Type | Potential Product | Advantage |

|---|---|---|---|

| Palladium/Xantphos | Cross-coupling with Boronic Acids | Aryl Phosphonates | Broad substrate scope, high efficiency |

| Nickel/Bidentate Ligand | Cross-coupling with Aryl Halides | Phosphinates | Use of less expensive metal catalyst |

| Copper/Phenanthroline | Addition to Boronic Acids | Aryl Phosphonates | Mild reaction conditions |

| Iridium Photocatalyst | Radical Coupling | Novel Organophosphorus Compounds | Access to unique reaction pathways |

Deeper Mechanistic Understanding of Complex Phosphorus Chemistry Reactions

A predictive understanding of reaction outcomes is essential for the rational design of synthetic routes. In phosphorus chemistry, where the phosphorus atom can exist in multiple oxidation states and coordination environments, reaction mechanisms can be highly complex. Future research will increasingly rely on a synergistic approach combining experimental kinetics, isotopic labeling, and computational chemistry to unravel these intricate pathways.

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for studying reaction mechanisms at the molecular level. imist.maresearchgate.netimist.ma DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures of transition states and intermediates. This allows chemists to understand the factors controlling reactivity and selectivity. For reactions involving this compound, DFT studies could elucidate how the electronic properties of the phenyl ring and the steric bulk of the isopropyl group influence the substitution at the phosphorus center. imist.ma Such studies can explain regioselectivity, predict the most favorable reaction pathways, and guide the optimization of reaction conditions. imist.maresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Methodologies

The transition from traditional batch processing to continuous flow chemistry is revolutionizing chemical synthesis, offering significant advantages in safety, efficiency, and scalability. researchgate.net Phosphorylation reactions, which are often rapid and exothermic, are particularly well-suited for flow reactors, which offer superior heat and mass transfer compared to batch vessels. thieme.de

A significant future direction is the integration of reactive intermediates like this compound into automated flow synthesis platforms. nih.gov In such a system, the phosphorochloridate could be generated and consumed in-situ, minimizing the handling of this moisture-sensitive and corrosive reagent. Automated systems allow for precise control over reaction parameters such as temperature, residence time, and stoichiometry, enabling rapid optimization and the construction of large compound libraries. amidetech.com This approach is especially valuable for multi-step syntheses, where intermediates can be passed directly from one reactor to the next without isolation, significantly reducing waste and processing time. thieme-connect.de

Computational Design of New Phosphorus Reagents and Catalysts

The ultimate goal in reagent development is the ability to design molecules with specific, desired functions from first principles. Advances in computational chemistry and machine learning are making this a reality. pnnl.gov Future research will move beyond analyzing existing reactions and toward the in silico design of new phosphorus reagents and catalysts. chemrxiv.org

Using computational platforms, researchers can build vast virtual libraries of this compound derivatives and calculate key physicochemical descriptors for each molecule. chemrxiv.org Machine learning models can then be trained on experimental data to build quantitative structure-property relationships, allowing for the rapid prediction of the reactivity and selectivity of novel, unsynthesized compounds. This approach can dramatically accelerate the discovery of new reagents by prioritizing the most promising candidates for synthesis and testing. Similar computational strategies are being used to design enzymes with enhanced catalytic efficiency for breaking down organophosphates, demonstrating the power of this approach to engineer molecular function. nih.govnih.gov

Q & A

Q. How can researchers optimize the synthesis of isopropyl phenyl phosphorochloridate to improve yield and purity?

Methodological Answer:

- Solvent Selection : Use carbon tetrachloride as a solvent to control reaction temperature and reduce byproduct formation. This facilitates HCl removal via air or ammonia flow without compromising yield .

- Staged Chlorination : Perform chlorination of di-isopropyl hydrogen phosphite in a solvent (e.g., dry benzene) with inorganic fluorides (e.g., sodium fluoride) to achieve >75% yield of pure phosphorochloridate .

- Moisture Control : Ensure anhydrous conditions and efficient stirring to prevent hydrolysis during synthesis .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Chromatography : Utilize reverse-phase HPLC with phosphate-perchlorate buffer systems for purity assessment, as described in pharmacopeial protocols .

- Spectroscopy : Employ P NMR to monitor reaction progress and confirm intermediate formation, particularly during phosphorylation steps .

- Assay Validation : Apply phosphatidylcholine assay principles (e.g., avoiding cross-contamination, proper plate sealing) to quantify phosphorochloridate derivatives in complex mixtures .

Advanced Research Questions

Q. What mechanistic insights exist for nucleophilic substitution reactions involving this compound?

Methodological Answer:

- Kinetic Studies : Analyze anilinolysis reactions in acetonitrile to determine transition-state variations. For example, O-aryl phenyl phosphonochloridothioates exhibit biphasic kinetics under specific conditions, suggesting associative and dissociative pathways .

- Solvent Effects : Compare reaction rates in polar aprotic solvents (e.g., acetonitrile) versus non-polar solvents to assess nucleophilicity and leaving-group stability .

Q. How can researchers address discrepancies in reaction kinetics when using different nucleophiles with this compound?

Methodological Answer:

- Controlled Variables : Standardize solvent polarity, temperature (-78°C to room temperature), and stoichiometry to isolate nucleophile-specific effects .

- Data Reconciliation : Cross-reference kinetic data with computational models (e.g., DFT calculations) to resolve contradictions arising from steric or electronic factors .